4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine
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Overview
Description
Meridianin C is a brominated indole alkaloid initially isolated from the Antarctic tunicate Aplidium meridianumMeridianin C has garnered significant attention due to its extensive pharmacological activities, including inhibition of various protein kinases, anticancer, antimalarial, antituberculosis, anti-neurodegenerative, and antibacterial activities .
Scientific Research Applications
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meridianin C involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and subsequent coupling reactions to attach the 2-aminopyrimidine group .
Industrial Production Methods
Industrial production methods for Meridianin C are not extensively documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and process optimization could potentially enable more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Meridianin C undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the indole framework, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of less substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, debrominated, and substituted derivatives of Meridianin C. These derivatives can exhibit different pharmacological activities and are often explored for their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Meridianin A: Another member of the meridianin family, with similar pharmacological activities but different substitution patterns on the indole framework.
Meridianin B: Similar to Meridianin A, with variations in the bromination and hydroxylation patterns.
Meridianin D: Exhibits similar kinase inhibitory activities but differs in its specific molecular interactions and potency.
Uniqueness of Meridianin C
Meridianin C stands out due to its potent inhibition of GSK-3β and its broad spectrum of pharmacological activities. Its unique brominated indole structure and the presence of the 2-aminopyrimidine moiety contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJCYXKRNGUKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434275 |
Source
|
Record name | Meridianin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213473-00-8 |
Source
|
Record name | Meridianin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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